molecular formula C23H26BrN5O2 B12932596 N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide CAS No. 15473-84-4

N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide

Cat. No.: B12932596
CAS No.: 15473-84-4
M. Wt: 484.4 g/mol
InChI Key: SPQLGJIMTZSSOE-UHFFFAOYSA-N
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Description

This compound is a bromoacetamide derivative featuring a central 1,4-dihydropyrimidin-5-yl scaffold substituted with a phenyl group at position 6, an amino group at position 2, and a keto group at position 2. A propylamino linker connects the dihydropyrimidinone core to a para-substituted phenyl ring, which is further attached to a 2-bromoacetamide moiety.

Properties

CAS No.

15473-84-4

Molecular Formula

C23H26BrN5O2

Molecular Weight

484.4 g/mol

IUPAC Name

N-[2-[4-[3-(2-amino-6-oxo-4-phenyl-1H-pyrimidin-5-yl)propylamino]phenyl]ethyl]-2-bromoacetamide

InChI

InChI=1S/C23H26BrN5O2/c24-15-20(30)27-14-12-16-8-10-18(11-9-16)26-13-4-7-19-21(17-5-2-1-3-6-17)28-23(25)29-22(19)31/h1-3,5-6,8-11,26H,4,7,12-15H2,(H,27,30)(H3,25,28,29,31)

InChI Key

SPQLGJIMTZSSOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=N2)N)CCCNC3=CC=C(C=C3)CCNC(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidine Ring: Starting from a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution or other suitable methods.

    Attachment of the Propyl Chain: The propyl chain can be attached through alkylation reactions.

    Formation of the Bromoacetamide Moiety:

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromoacetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-((3-(2-Amino-6-oxo-4-phenyl-1,6-dihydropyrimidin-5-yl)propyl)amino)phenethyl)-2-bromoacetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to specific receptors, modulating cellular responses.

    Pathways: The compound can influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Forum (2017)

Three compounds (m, n, o) reported in Pharmacopeial Forum (2017) share structural motifs with the target compound but differ in key regions:

  • Core Heterocycle : Compounds m, n, and o contain a tetrahydro-pyrimidin-1(2H)-yl ring, whereas the target compound features a 1,4-dihydropyrimidin-5-yl scaffold. The latter’s partial unsaturation may enhance aromatic interactions in biological systems.
  • Substituents: The Pharmacopeial Forum compounds include phenoxyacetamido and hydroxy groups absent in the target compound. Their stereochemical configurations (R/S) at multiple chiral centers contrast with the target compound’s simpler planar dihydropyrimidinone core .

Bromoacetamide-Containing Impurities from Reference Standards (2018)

Two impurities, MM0078.03 and MM0078.05, provide insights into the reactivity and stability of bromoacetamide derivatives:

  • MM0078.03: 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide shares the bromoacetamide group but replaces the dihydropyrimidinone core with a nitro-substituted phenyl ring. The electron-withdrawing nitro group likely reduces nucleophilic susceptibility compared to the target compound’s amino-oxo pyrimidine system .
  • MM0078.05: This impurity replaces bromine with a 1,3-dioxo-isoindole group, demonstrating how alternative electrophilic groups (e.g., isoindoledione) modulate reactivity.

Comparative Data Table

Compound Name / ID Core Structure Key Functional Groups Electrophilic Site Potential Application Reference
Target Compound 1,4-Dihydropyrimidin-5-yl 2-Amino-4-oxo, Bromoacetamide, Phenyl Bromoacetamide Covalent inhibitor/prodrug
Pharmacopeial Forum m, n, o Tetrahydro-pyrimidin-1(2H)-yl Phenoxyacetamido, Hydroxy, Phenyl None β-Lactamase inhibition
MM0078.03 Nitrophenyl Bromoacetamide, Nitro, Phenylcarbonyl Bromoacetamide Impurity/degradation product
MM0078.05 Nitrophenyl Isoindoledione, Phenylcarbonyl None Impurity

Key Research Findings

  • Reactivity : The bromoacetamide group in the target compound exhibits higher electrophilicity than the isoindoledione group in MM0078.05, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols) .
  • Stability: Compared to MM0078.03, the target compound’s dihydropyrimidinone core may confer greater metabolic stability due to reduced electron-withdrawing effects from substituents .
  • Stereochemical Complexity : Compounds m, n, and o demonstrate that chiral centers significantly influence biological activity, whereas the target compound’s planar structure simplifies synthesis and reduces stereoselective variability .

Biological Activity

N-[2-(4-{[3-(2-Amino-4-oxo-6-phenyl-1,4-dihydropyrimidin-5-yl)propyl]amino}phenyl)ethyl]-2-bromoacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its anticancer, antibacterial, and other pharmacological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's chemical formula is C23H26BrN5O2, with a molecular weight of approximately 472.39 g/mol. Its structure features a 1,4-dihydropyrimidine core, which is known for various biological activities.

1. Anticancer Activity

Research has indicated that derivatives of dihydropyrimidine compounds exhibit promising anticancer properties. For instance, studies have shown that certain Mannich bases derived from dihydropyrimidines can inhibit the proliferation of various cancer cell lines, including HeLa (cervical), HepG2 (liver), and A549 (lung) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity of Dihydropyrimidine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
AHeLa15Apoptosis induction
BHepG220Cell cycle arrest
CA54925Inhibition of proliferation

2. Antibacterial Activity

The compound has also shown potential as an antibacterial agent. Studies on structurally similar compounds indicate they can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, N-substituted aryl compounds have been reported to prevent biofilm formation in pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antibacterial Activity Against Various Bacteria

CompoundBacteriaMinimum Inhibitory Concentration (MIC)
AStaphylococcus aureus12 µg/mL
BEscherichia coli15 µg/mL
CPseudomonas aeruginosa18 µg/mL

3. Other Pharmacological Activities

Beyond anticancer and antibacterial effects, dihydropyrimidine derivatives are noted for their antioxidant properties and ability to block L-type calcium channels, which are crucial in cardiac health. Research has demonstrated that these compounds can reduce oxidative stress in cardiomyocytes and may have applications in treating cardiovascular diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in PMC, researchers synthesized a series of Mannich bases from dihydropyrimidines and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that modifications at specific positions on the pyrimidine ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Antibacterial Properties

Another study focused on the antibiofilm activity of N-substituted aryl compounds derived from dihydropyrimidines showed that certain derivatives could effectively disrupt biofilms formed by pathogenic bacteria. This property is particularly valuable for developing coatings for medical implants to prevent infections .

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